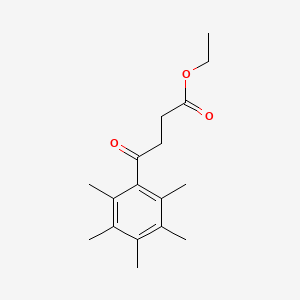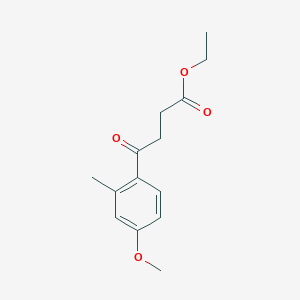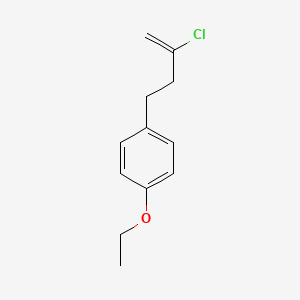
4-(2-Biphenyl)-2-methyl-1-butene
説明
Biphenyl compounds are a class of organic compounds containing two benzene rings linked together by a carbon-carbon bond . They are used in various applications such as heat transfer fluids, dye carriers for textiles and copying paper, solvents in pharmaceutical production, and as intermediates for the production of a wide range of organic compounds .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves various metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis
Biphenyls have highly symmetrical rigid cylindrical structures and electron-rich cavities . The structure of biphenyls is similar to benzene as they both undergo electrophilic substitution reactions .Chemical Reactions Analysis
Biphenyls undergo various chemical reactions similar to benzene. They are neutral molecules without a functional group, so functionalization is required for them to react .Physical and Chemical Properties Analysis
Biphenyl is a clear colorless liquid with a pleasant odor. It has a flash point of 180°F and is insoluble in water . Its vapors are heavier than air .作用機序
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . This interaction could potentially lead to changes in the production of prostaglandins, thereby influencing inflammatory responses.
Biochemical Pathways
If we consider the potential target as prostaglandin g/h synthase 1, this compound could influence thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling.
Result of Action
If it acts similarly to related compounds, it could potentially modulate the production of prostaglandins, influencing inflammatory responses and pain signaling .
Safety and Hazards
将来の方向性
Biphenyl compounds and their derivatives continue to be a subject of research due to their wide range of applications in materials science, life science, nanoscience, information science, intelligent science, and other fields . The future research directions and development of biphenyl compounds are being explored .
特性
IUPAC Name |
1-(3-methylbut-3-enyl)-2-phenylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-14(2)12-13-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMDYCEHGRYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278863 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-11-2 | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314837.png)

![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)
![2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314862.png)








